

HPLC method for 6,6-Dimethylmorpholine-2-carboxylic acid analysis

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Compound of Interest

Compound Name: 6,6-Dimethylmorpholine-2-carboxylic acid

Cat. No.: B13057420

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An Application Note for the Analysis of **6,6-Dimethylmorpholine-2-carboxylic acid** by High-Performance Liquid Chromatography

Introduction

6,6-Dimethylmorpholine-2-carboxylic acid is a heterocyclic amino acid derivative that serves as a valuable chiral building block in medicinal chemistry and drug development. Its unique structural features, including a sterically hindered morpholine ring and a carboxylic acid moiety, make it an important synthon for creating novel pharmaceutical candidates. Accurate and reliable quantification of this analyte is critical for ensuring the quality of intermediates, monitoring reaction progress, and performing pharmacokinetic studies.

However, the analysis of **6,6-Dimethylmorpholine-2-carboxylic acid** by High-Performance Liquid Chromatography (HPLC) presents distinct challenges. The molecule lacks a significant ultraviolet (UV) chromophore, rendering standard UV detection methods insensitive.^[1] Furthermore, its polar nature can lead to poor retention on traditional reversed-phase columns. Finally, the presence of a stereocenter at the C2 position necessitates the use of chiral chromatography if the enantiomeric purity needs to be determined.

This application note presents a robust and sensitive primary method for the analysis of **6,6-Dimethylmorpholine-2-carboxylic acid** using Reversed-Phase HPLC coupled with Mass Spectrometry (LC-MS). An alternative approach for chiral separation is also detailed, providing a comprehensive guide for researchers, scientists, and drug development professionals. All methodologies are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]

Principle of Analysis: Reversed-Phase LC-MS

The primary analytical approach employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. Although **6,6-Dimethylmorpholine-2-carboxylic acid** is polar, retention can be achieved and modulated using a highly aqueous mobile phase. The addition of an acid modifier, such as formic acid, is crucial for two reasons: it suppresses the ionization of the carboxylic acid group, leading to more consistent retention and improved peak shape, and it provides a source of protons to facilitate positive mode electrospray ionization (ESI) for mass spectrometric detection.[5]

Mass spectrometry is the detector of choice due to its high selectivity and sensitivity, which overcomes the analyte's lack of a UV chromophore. By monitoring the specific mass-to-charge ratio (m/z) of the analyte, it can be accurately quantified even in complex matrices.

Primary Method: Achiral Analysis by HPLC-MS

This method is suitable for quantifying the total amount of **6,6-Dimethylmorpholine-2-carboxylic acid**, regardless of its stereochemistry.

Materials and Reagents

- Reference Standard: **6,6-Dimethylmorpholine-2-carboxylic acid** (purity $\geq 98\%$)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Water, HPLC or LC-MS grade (e.g., Milli-Q or equivalent)
- Formic Acid (FA), LC-MS grade ($\geq 99\%$)

- Sample Diluent: 95:5 Water/Acetonitrile (v/v) with 0.1% Formic Acid

Instrumentation

- HPLC or UHPLC system equipped with a binary pump, degasser, autosampler, and column oven.
- A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Experimental Protocol: Step-by-Step

- Mobile Phase Preparation:
 - Mobile Phase A (MPA): 0.1% Formic Acid in Water.
 - Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
 - Degas both mobile phases for 15 minutes using sonication or an inline degasser.
- Standard Solution Preparation:
 - Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
 - Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution with the sample diluent.
- Sample Preparation:
 - Accurately weigh the sample containing the analyte.
 - Dissolve the sample in the sample diluent to achieve an expected concentration within the calibration range.
 - Filter the final solution through a 0.22 μm syringe filter (e.g., PTFE or PVDF) to remove particulates before injection.
- Chromatographic & MS Conditions:

- The following conditions provide a starting point and should be optimized as necessary.

Parameter	Recommended Setting	Causality and Rationale
HPLC Column	C18 Reversed-Phase, 100 x 2.1 mm, 1.8 μ m	A sub-2 μ m particle size C18 column provides high efficiency and resolution. The 2.1 mm internal diameter is ideal for LC-MS, reducing solvent consumption and improving sensitivity.
Mobile Phase	A: 0.1% FA in Water; B: 0.1% FA in ACN	Formic acid aids in protonation for ESI+ mode and improves peak shape for the carboxylic acid.[5] Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient Elution	0-0.5 min, 5% B; 0.5-4.0 min, 5% to 95% B; 4.0-5.0 min, 95% B; 5.1-7.0 min, 5% B	A gradient is necessary to elute the polar analyte with good peak shape and then wash the column of any less polar contaminants. The re-equilibration step is critical for reproducible retention times.
Flow Rate	0.3 mL/min	Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and chromatographic performance.
Column Temp.	40 $^{\circ}$ C	Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak symmetry and efficiency.
Injection Volume	2 μ L	Small injection volume is recommended to prevent peak distortion and column

overload, especially with highly efficient columns.

The morpholine nitrogen is basic and will be readily protonated in the presence of formic acid, making ESI+ the ideal mode for this molecule.

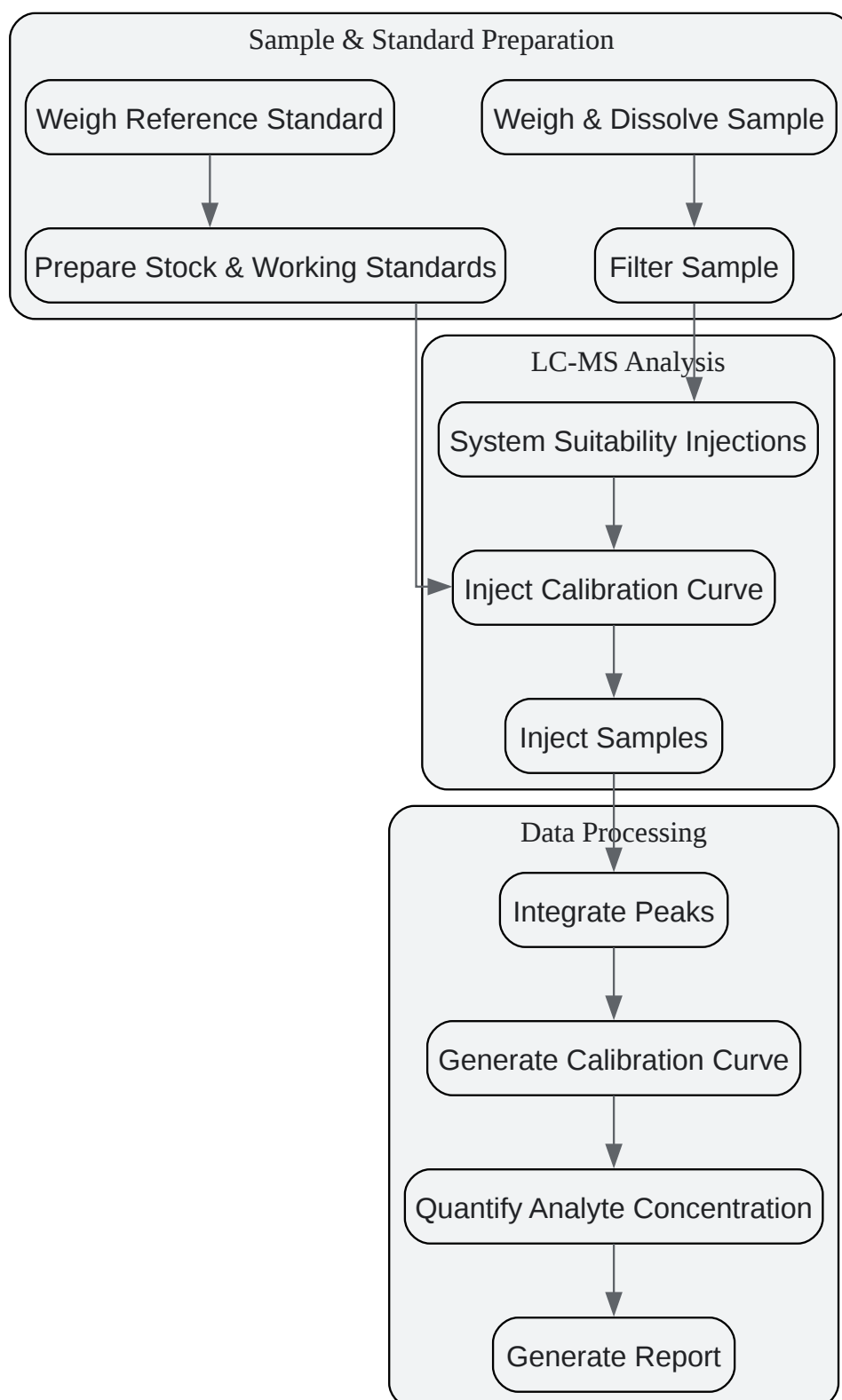
For a single quadrupole MS, monitor the protonated molecular ion $[M+H]^+$. For 6,6-Dimethylmorpholine-2-carboxylic acid ($C_7H_{13}NO_3$, MW: 159.18), the target m/z is 160.1.

Optimized to ensure efficient ionization of the analyte.

Optimized for stable spray and efficient desolvation.

Ensures complete evaporation of solvent droplets before ions enter the mass analyzer.

Analytical Workflow Diagram



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Caption: General workflow for the quantitative analysis of **6,6-Dimethylmorpholine-2-carboxylic acid** by LC-MS.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the system must meet predefined performance criteria, and the method must be validated for its intended purpose.

System Suitability Testing (SST)

Before any sample analysis, a system suitability solution (a mid-level standard) should be injected multiple times (e.g., n=5). The results must conform to the specifications outlined in regulatory guidelines such as USP <621>.[2][6]

Parameter	Acceptance Criteria	Rationale
Retention Time (RT) RSD	$\leq 1.0\%$	Demonstrates the stability and precision of the pumping system.
Peak Area RSD	$\leq 2.0\%$	Shows the precision of the autosampler and detector response.
Tailing Factor (Tf)	0.8 – 1.5	Ensures peak symmetry, which is critical for accurate integration and quantification.
Theoretical Plates (N)	≥ 5000	Indicates the efficiency of the separation, ensuring adequate resolution from other components.

Method Validation Framework

The analytical method should be validated according to the ICH Q2(R1) guideline to demonstrate its suitability.[3][7] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications.

Validation Parameter	Description
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by the lack of interfering peaks at the analyte's retention time in a blank matrix and by the selectivity of MS detection.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a defined range using a minimum of 5 concentration levels. The correlation coefficient (r^2) should typically be ≥ 0.995 .
Range	The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy	The closeness of test results to the true value. Determined by applying the method to samples of a known concentration (e.g., spiked matrix) and expressing the result as percent recovery.
Precision	The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Results are expressed as Relative Standard Deviation (RSD).
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ)

The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.

Robustness

A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., column temperature $\pm 2^\circ\text{C}$, mobile phase pH ± 0.1 , flow rate $\pm 5\%$).

Alternative Method: Chiral Separation by HPLC-UV

For applications requiring the separation and quantification of individual enantiomers, a dedicated chiral method is necessary. Since this often requires different mobile phases (e.g., normal phase) that are less compatible with ESI-MS, an alternative approach using UV detection after derivatization of the amine can be employed. However, the most direct approach is to use a chiral stationary phase (CSP) that works in reversed-phase or polar organic mode.

The strategy involves screening different types of CSPs, with polysaccharide-based and macrocyclic glycopeptide columns being the most versatile and successful for a wide range of compounds, including carboxylic acids and amines.[\[8\]](#)[\[9\]](#)[\[10\]](#)

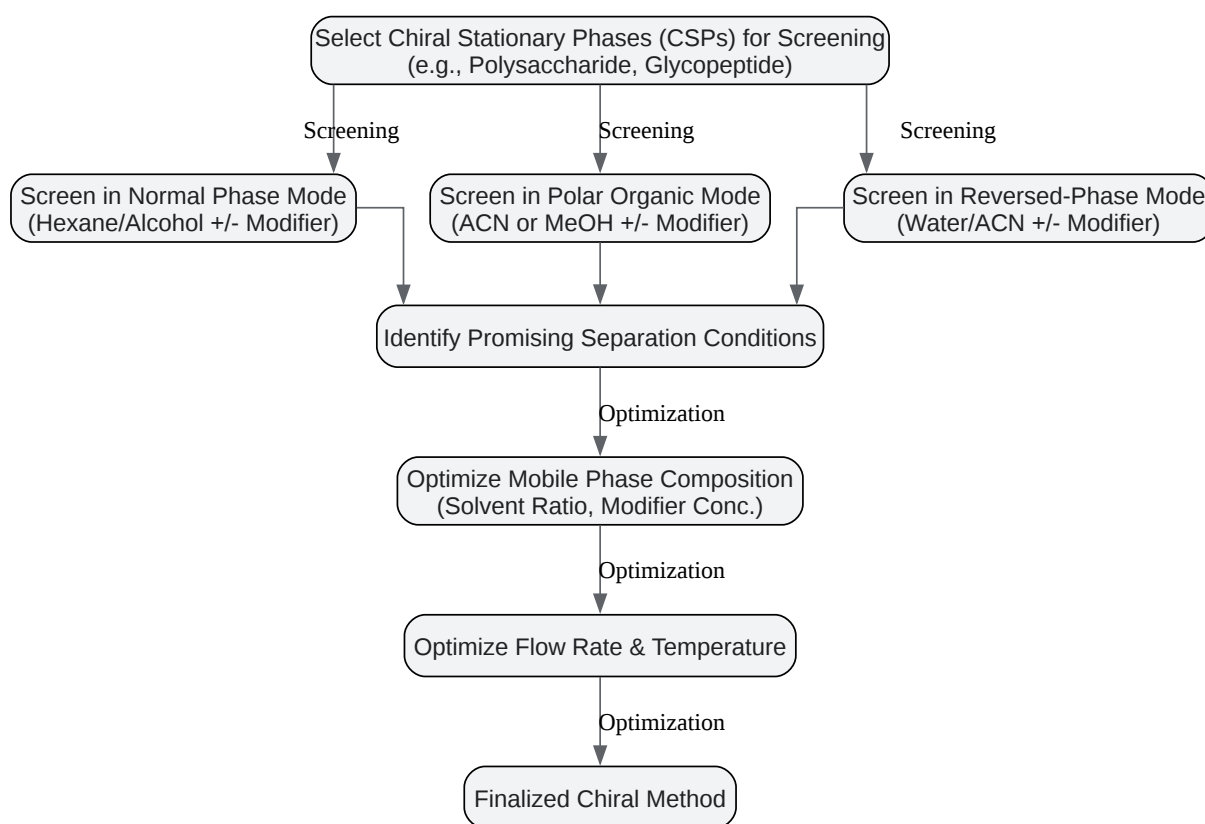
Chiral HPLC Conditions (Starting Point)

Parameter	Recommended Setting	Rationale
HPLC Column	Chiral Stationary Phase (e.g., Cellulose or Amylose based, such as Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 μ m)	Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds through a combination of interactions (hydrogen bonding, dipole-dipole, π - π). [8] [10]
Mobile Phase	Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v)	Normal phase mode often provides the best selectivity on polysaccharide CSPs. TFA is an acidic modifier used to improve the peak shape of the carboxylic acid analyte. [8]
Elution Mode	Isocratic	Isocratic elution is typically sufficient for chiral separations and provides more robust and reproducible results.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	25 $^{\circ}$ C	Chiral separations can be sensitive to temperature; maintaining a consistent ambient temperature is crucial for reproducibility.
Injection Volume	10 μ L	Adjusted based on analyte concentration and detector sensitivity.
Detection	UV at 210 nm	While not ideal, detection at low UV wavelengths (200-220 nm) is possible for carboxylic acids, capturing the carboxyl

group's end-absorption.[11]

Sensitivity will be limited.

Chiral Method Development Workflow



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Caption: A systematic workflow for developing a chiral HPLC separation method.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the analysis of **6,6-Dimethylmorpholine-2-carboxylic acid**. The primary LC-MS method offers high sensitivity and selectivity for robust quantification in various sample matrices, making it ideal for routine analysis in a drug development setting. The guidance on system suitability and method validation, based on authoritative ICH and USP standards, ensures the generation of reliable and trustworthy data.^{[2][3][4][6][7]} Furthermore, the outlined strategy for developing a chiral separation method addresses the critical need for enantiomeric purity assessment, a common requirement in pharmaceutical research. By following these protocols, scientists can confidently and accurately analyze this important chemical entity.

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